molecular formula C19H19N3O B12516405 Benzoxazole, 5-methyl-2-(4-methyl-2-propyl-1H-benzimidazol-6-yl)- CAS No. 675882-72-1

Benzoxazole, 5-methyl-2-(4-methyl-2-propyl-1H-benzimidazol-6-yl)-

Cat. No.: B12516405
CAS No.: 675882-72-1
M. Wt: 305.4 g/mol
InChI Key: GGMJYXIRAPHGPP-UHFFFAOYSA-N
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Description

Benzoxazole, 5-methyl-2-(4-methyl-2-propyl-1H-benzimidazol-6-yl)- is a heterocyclic compound that combines the structural features of both benzoxazole and benzimidazole. These structures are known for their significant biological and pharmacological activities. Benzoxazole derivatives are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoxazole derivatives typically involves the cyclization of o-aminophenols with carboxylic acids or their derivatives. For the specific compound , the synthesis might involve the following steps:

    Formation of Benzoxazole Ring: The reaction of o-aminophenol with a carboxylic acid derivative under acidic or basic conditions to form the benzoxazole ring.

    Introduction of Substituents:

Industrial Production Methods: Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzoxazole ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of benzoxazole derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, some benzoxazole compounds have been shown to inhibit enzymes involved in DNA replication or repair, leading to anticancer effects. Others may interact with receptors involved in inflammatory pathways, providing anti-inflammatory benefits .

Comparison with Similar Compounds

Uniqueness: The uniqueness of Benzoxazole, 5-methyl-2-(4-methyl-2-propyl-1H-benzimidazol-6-yl)- lies in its combined structural features of benzoxazole and benzimidazole, which may provide a synergistic effect in its biological activities. This combination can lead to enhanced potency and selectivity compared to other similar compounds .

Properties

CAS No.

675882-72-1

Molecular Formula

C19H19N3O

Molecular Weight

305.4 g/mol

IUPAC Name

5-methyl-2-(7-methyl-2-propyl-3H-benzimidazol-5-yl)-1,3-benzoxazole

InChI

InChI=1S/C19H19N3O/c1-4-5-17-20-15-10-13(9-12(3)18(15)22-17)19-21-14-8-11(2)6-7-16(14)23-19/h6-10H,4-5H2,1-3H3,(H,20,22)

InChI Key

GGMJYXIRAPHGPP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(N1)C=C(C=C2C)C3=NC4=C(O3)C=CC(=C4)C

Origin of Product

United States

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